N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
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Description
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, similar in structure to N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized two benzothiazole derivatives and found them to be effective in inhibiting corrosion in steel, with a focus on understanding the correlation between theoretical quantum chemical parameters and experimental results (Hu et al., 2016).
Antimicrobial Screening
Desai et al. (2013) synthesized a series of benzothiazole and benzamide derivatives, which were tested for antibacterial and antifungal activities. These compounds showed potential in treating microbial diseases, highlighting the versatility of benzothiazole compounds in antimicrobial applications (Desai et al., 2013).
Antipsychotic Properties
In a study by Högberg et al. (1990), a series of benzamide derivatives were synthesized and evaluated for their antidopaminergic properties, indicating potential applications in antipsychotic treatment. This research supports the exploration of benzothiazole derivatives in neuroscience and pharmacology (Högberg et al., 1990).
Imaging and Diagnostic Applications
A study by Caveliers et al. (2002) investigated benzamide derivatives for their potential in imaging primary breast tumors, demonstrating the applicability of such compounds in diagnostic imaging (Caveliers et al., 2002).
Anticancer Research
Research by Hour et al. (2007) focused on the synthesis of quinazolinone derivatives, including benzamide components, and their cytotoxic effects on various cancer cell lines. This indicates the potential of benzothiazole derivatives in anticancer research (Hour et al., 2007).
Electrophysiological Activity
Morgan et al. (1990) synthesized and evaluated N-substituted imidazolylbenzamides for cardiac electrophysiological activity, suggesting the utility of benzothiazole derivatives in cardiovascular research (Morgan et al., 1990).
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-5-11-23-16-9-8-15(27-6-2)13-19(16)28-21(23)22-20(24)14-7-10-17(25-3)18(12-14)26-4/h1,7-10,12-13H,6,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRYEOJOQWXVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.